molecular formula C28H29NO7 B12455546 Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate

Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate

Cat. No.: B12455546
M. Wt: 491.5 g/mol
InChI Key: XALJBKOCWRPJDR-UHFFFAOYSA-N
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Description

1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is a complex organic compound characterized by its unique structure, which includes a phthalate core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of phthalic anhydride with methanol to form dimethyl phthalate. This intermediate is then subjected to further reactions to introduce the phenoxy and acetamido groups. The reaction conditions often require the use of catalysts, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of phenoxy radicals.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    2,4,6-Tri-tert-butylphenol: A phenol with similar tert-butyl groups but different functionalization.

    4-tert-Butylphenyl glycidyl ether: Contains a phenoxy group with tert-butyl substitution.

    2-[3-(4-tert-Butyl-phenoxy)-2-hydroxy-propylsulfanyl]-4,6-dimethyl-nicotinonitrile: Shares the tert-butylphenoxy moiety.

Uniqueness: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is unique due to its combination of ester, phenoxy, and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C28H29NO7

Molecular Weight

491.5 g/mol

IUPAC Name

dimethyl 4-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenoxy]benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H29NO7/c1-28(2,3)18-6-10-20(11-7-18)35-17-25(30)29-19-8-12-21(13-9-19)36-22-14-15-23(26(31)33-4)24(16-22)27(32)34-5/h6-16H,17H2,1-5H3,(H,29,30)

InChI Key

XALJBKOCWRPJDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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